(-)-alpha-Pinene (-)-alpha-Pinene (-)-alpha-Pinene analytical standard provided with w/w absolute assay, to be used for quantitative titration.
(−)-α-Pinene is a volatile mono-terpenoid compound, that is found in the resins of pine trees and other conifers. It contains an endocyclic double bond in its structure.
(-)-α-Pinene is a volatile monoterpene mainly found in forest trees such as Eucalyptus sp., Pinus sp. and Quercus sp.
α-Pinene is a monoterpene used in industries like fragrance, pharmaceuticals, flavor, and cosmetics. It is a major component of pine oil and turpentine oil. Isomerization of α-pinene yields industrially important compounds like camphene, limonene, and p-cymene.
(-)-alpha-pinene is an alpha-pinene. It is an enantiomer of a (+)-alpha-pinene.
Brand Name: Vulcanchem
CAS No.: 7785-26-4
VCID: VC20821928
InChI: InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m0/s1
SMILES: CC1=CCC2CC1C2(C)C
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol

(-)-alpha-Pinene

CAS No.: 7785-26-4

Cat. No.: VC20821928

Molecular Formula: C10H16

Molecular Weight: 136.23 g/mol

* For research use only. Not for human or veterinary use.

(-)-alpha-Pinene - 7785-26-4

Specification

Description (-)-alpha-Pinene analytical standard provided with w/w absolute assay, to be used for quantitative titration.
(−)-α-Pinene is a volatile mono-terpenoid compound, that is found in the resins of pine trees and other conifers. It contains an endocyclic double bond in its structure.
(-)-α-Pinene is a volatile monoterpene mainly found in forest trees such as Eucalyptus sp., Pinus sp. and Quercus sp.
α-Pinene is a monoterpene used in industries like fragrance, pharmaceuticals, flavor, and cosmetics. It is a major component of pine oil and turpentine oil. Isomerization of α-pinene yields industrially important compounds like camphene, limonene, and p-cymene.
(-)-alpha-pinene is an alpha-pinene. It is an enantiomer of a (+)-alpha-pinene.
CAS No. 7785-26-4
Molecular Formula C10H16
Molecular Weight 136.23 g/mol
IUPAC Name (1S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene
Standard InChI InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m0/s1
Standard InChI Key GRWFGVWFFZKLTI-IUCAKERBSA-N
Isomeric SMILES CC1=CC[C@H]2C[C@@H]1C2(C)C
SMILES CC1=CCC2CC1C2(C)C
Canonical SMILES CC1=CCC2CC1C2(C)C
Boiling Point 156.14999999999998 °C
Melting Point -60.49999999999999 °C

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